molecular formula C11H7BrF5NO B8166028 (2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

(2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8166028
M. Wt: 344.07 g/mol
InChI Key: PBYHVEUHBCDXRI-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound characterized by the presence of bromine, trifluoromethyl, and difluoroazetidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with 3,3-difluoroazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration and sulfonation.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

(2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF5NO/c12-8-2-1-6(11(15,16)17)3-7(8)9(19)18-4-10(13,14)5-18/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHVEUHBCDXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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